![molecular formula C9H16BF3KNO4 B2374719 Potassium;trifluoro-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]boranuide CAS No. 1809638-85-4](/img/structure/B2374719.png)
Potassium;trifluoro-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]boranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium;trifluoro-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]boranuide is a useful research compound. Its molecular formula is C9H16BF3KNO4 and its molecular weight is 309.13. The purity is usually 95%.
BenchChem offers high-quality Potassium;trifluoro-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]boranuide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium;trifluoro-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]boranuide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Alanine Derivatives : Potassium trifluoro(organo)borates are utilized to react with dehydroamino esters, catalyzed by rhodium complexes. This process efficiently forms alanine derivatives with a variety of amino protecting groups (Navarre, Darses, & Genêt, 2004).
Formation of 2,5-Anhydro Sugars : These compounds play a role in the synthesis of 2,5-anhydro sugar derivatives through reactions with various nucleophilic reagents. This involves displacement of triflic ester groups and migration of ring-oxygen atoms (Baer, Hernández Mateo, & Siemsen, 1989).
Enantioenriched Alpha-Amino Esters : They are used in the conjugate addition of potassium trifluoro(organo)borates to dehydroalanine derivatives, mediated by chiral rhodium catalysts. This provides a pathway to protected alpha-amino esters with high yields and enantioselectivity (Navarre, Martinez, Genêt, & Darses, 2008).
Organic Chemistry Applications : Potassium trifluoro(organo)borates exhibit interesting reactivity, not only in the formation of difluoroboranes but also in transmetallation reactions with transition metals. They are more reactive than boronic acids or esters in many reactions (Darses & Genêt, 2003).
Nucleophilic Trifluoromethylation : These organoboron reagents are shown to be effective for nucleophilic trifluoromethylation of non-enolizable aldehydes and N-tosylimines, producing CF3-substituted alcohols and N-tosylamines (Levin et al., 2011).
Scavenging Hydrogen Fluoride : They are used in a scale-up process for producing specific boron complexes, showcasing their application in large-scale production with high yields and chemical purity (Li & Russell, 2008).
Synthesis of Boron Containing Compounds : They are utilized in the synthesis of boron-containing compounds, indicating their potential in creating HGF-mimetic agents (Das, Tang, & Sanyal, 2011).
Enantioselective Conjugate Additions : Their application in enantioselective conjugate addition to α,β-unsaturated esters, catalyzed by chiral rhodium(I) complexes, is noted. This yields high enantiomeric excesses (Navarre, Pucheault, Darses, & Genêt, 2005).
Chiral β-Arylamides Synthesis : These compounds are used in the efficient enantioselective conjugate addition to α,β-unsaturated amides, leading to Michael adducts with high yields and enantiomeric excesses (Pucheault, Michaut, Darses, & Genêt, 2004).
Propriétés
IUPAC Name |
potassium;trifluoro-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BF3NO4.K/c1-9(2,3)18-8(16)14-6(7(15)17-4)5-10(11,12)13;/h6H,5H2,1-4H3,(H,14,16);/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFKZCYDSRFQJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC(C(=O)OC)NC(=O)OC(C)(C)C)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BF3KNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[6-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2374637.png)
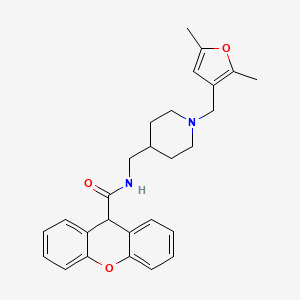
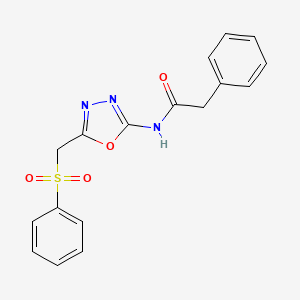

![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2374641.png)
![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2374642.png)
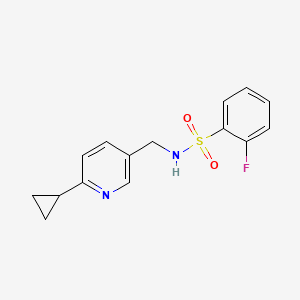


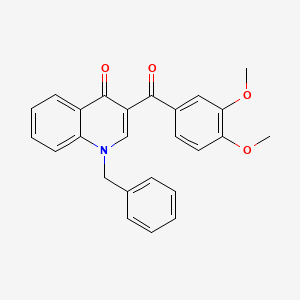
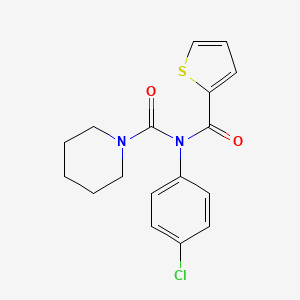

![4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol](/img/structure/B2374658.png)